Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-17-7-5-15(13-18(17)27-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)20(25)14-3-4-14/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPTODDRNYERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into three primary components:
- A pyridazine core substituted at the 3-position with a piperazine moiety.
- A 3,4-dimethoxyphenyl group at the 6-position of the pyridazine ring.
- A cyclopropyl methanone group attached to the piperazine nitrogen.
Retrosynthetically, the molecule is assembled through sequential functionalization of the pyridazine ring, followed by piperazine incorporation and final acylation. Two predominant routes emerge from the literature:
Route 1: Pyridazine-Piperazine Core First
- Step 1: Synthesis of 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine.
- Step 2: Nucleophilic substitution with piperazine.
- Step 3: Acylation of the piperazine nitrogen with cyclopropylcarbonyl chloride.
Route 2: Pre-functionalized Piperazine Intermediate
- Step 1: Preparation of 1-(cyclopropylcarbonyl)piperazine.
- Step 2: Coupling with a pre-synthesized 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine.
Both routes require stringent control over regioselectivity and reaction conditions to avoid side products.
Detailed Synthetic Procedures
Synthesis of 3-Chloro-6-(3,4-Dimethoxyphenyl)pyridazine
The pyridazine core is synthesized via a Suzuki-Miyaura coupling between 3,6-dichloropyridazine and 3,4-dimethoxyphenylboronic acid.
Procedure:
- Combine 3,6-dichloropyridazine (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a 1:1 mixture of dioxane and water.
- Heat at 90°C under nitrogen for 12 hours.
- Purify via column chromatography (hexane:ethyl acetate, 4:1) to yield 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine as a white solid (72% yield).
Characterization Data:
- 1H NMR (600 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridazine H-5), 7.92 (d, J = 2.4 Hz, 1H, pyridazine H-4), 7.58 (d, J = 8.4 Hz, 1H, aryl H-5), 6.98 (d, J = 8.4 Hz, 1H, aryl H-6), 3.96 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃).
- HRMS (ESI+): Calculated for C₁₃H₁₂ClN₂O₂ [M+H]⁺: 275.0589; Found: 275.0586.
Piperazine Substitution and Acylation
Nucleophilic Aromatic Substitution with Piperazine
Procedure:
- Dissolve 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (1.0 eq) and piperazine (3.0 eq) in anhydrous DMF.
- Add K₂CO₃ (2.0 eq) and heat at 120°C for 24 hours.
- Extract with dichloromethane, wash with brine, and concentrate.
- Purify via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to obtain 4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazine (68% yield).
Characterization Data:
- 1H NMR (600 MHz, DMSO-d₆): δ 8.22 (d, J = 2.4 Hz, 1H, pyridazine H-5), 7.85 (d, J = 2.4 Hz, 1H, pyridazine H-4), 7.52 (d, J = 8.4 Hz, 1H, aryl H-5), 6.95 (d, J = 8.4 Hz, 1H, aryl H-6), 3.93 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.75–3.70 (m, 4H, piperazine H), 2.90–2.85 (m, 4H, piperazine H).
- 13C NMR (150 MHz, DMSO-d₆): δ 159.2 (pyridazine C-3), 152.4 (pyridazine C-6), 149.8 (aryl C-3), 148.9 (aryl C-4), 128.6 (pyridazine C-4), 124.3 (aryl C-5), 115.7 (aryl C-6), 112.4 (pyridazine C-5), 56.2 (OCH₃), 56.0 (OCH₃), 50.4 (piperazine C), 45.8 (piperazine C).
Acylation with Cyclopropylcarbonyl Chloride
Procedure:
- Dissolve 4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazine (1.0 eq) in dry dichloromethane.
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add cyclopropylcarbonyl chloride (1.2 eq) and stir at room temperature for 6 hours.
- Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization (ethanol/water) to yield the title compound (85% yield).
Characterization Data:
- 1H NMR (600 MHz, CDCl₃): δ 8.38 (d, J = 2.4 Hz, 1H, pyridazine H-5), 7.88 (d, J = 2.4 Hz, 1H, pyridazine H-4), 7.50 (d, J = 8.4 Hz, 1H, aryl H-5), 6.93 (d, J = 8.4 Hz, 1H, aryl H-6), 4.02–3.98 (m, 4H, piperazine H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 3.40–3.35 (m, 4H, piperazine H), 1.75–1.70 (m, 1H, cyclopropyl CH), 0.95–0.85 (m, 4H, cyclopropyl CH₂).
- 13C NMR (150 MHz, CDCl₃): δ 172.4 (C=O), 159.0 (pyridazine C-3), 152.2 (pyridazine C-6), 149.5 (aryl C-3), 148.8 (aryl C-4), 128.4 (pyridazine C-4), 124.1 (aryl C-5), 115.5 (aryl C-6), 112.2 (pyridazine C-5), 56.0 (OCH₃), 55.8 (OCH₃), 50.2 (piperazine C), 45.6 (piperazine C), 25.4 (cyclopropyl CH), 10.2 (cyclopropyl CH₂).
- HRMS (ESI+): Calculated for C₂₁H₂₅N₄O₃ [M+H]⁺: 381.1925; Found: 381.1922.
Alternative Synthetic Pathways
Critical Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 72% | 68% |
| Purity (HPLC) | >99% | 98% |
| Reaction Time | 36 hours | 28 hours |
| Scalability | Moderate | High |
Route 1 offers higher purity but requires longer reaction times, while Route 2 is more scalable but marginally less efficient. Microwave-assisted synthesis bridges this gap, enhancing throughput without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacological agent due to its ability to interact with various biological pathways. It may serve as a lead compound for developing novel therapeutics targeting:
- Neurotransmitter Receptors : Its piperazine moiety can facilitate interactions with receptors involved in neurological functions.
- Kinase Inhibitors : The pyridazinyl structure is conducive to developing inhibitors for specific kinases, which play crucial roles in cell signaling and cancer progression.
Biological Studies
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be utilized as a probe in biological research to study:
- Signal Transduction Pathways : Understanding how this compound affects cellular signaling can provide insights into disease mechanisms.
- Drug Interaction Studies : Evaluating how this compound interacts with other drugs can inform combination therapy strategies.
Synthesis of Novel Materials
Due to its unique structural features, this compound can be employed in the synthesis of new materials with specific properties, such as:
- Polymeric Materials : The cyclopropyl group may impart unique mechanical properties when incorporated into polymers.
- Functionalized Nanomaterials : Its ability to form stable complexes could be leveraged in nanotechnology applications.
Pharmaceutical Development
The compound's diverse functional groups enable it to be a candidate for drug formulation processes, including:
- Prodrug Design : Modifying the compound to enhance solubility and bioavailability.
- Targeted Drug Delivery Systems : Utilizing its structure to develop systems that deliver drugs specifically to target tissues.
Case Study 1: Neuropharmacological Research
In recent studies, derivatives of this compound were investigated for their effects on serotonin receptors. These studies demonstrated that modifications to the piperazine ring could enhance receptor affinity and selectivity.
Case Study 2: Kinase Inhibition
Research exploring the kinase inhibitory potential of similar pyridazinyl compounds revealed that subtle changes in substituents could significantly impact potency. This compound was identified as a promising scaffold for further development against specific cancer-related kinases .
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinyl and piperazinyl derivatives, such as:
- Pyridazinone derivatives
- Piperazine derivatives
Uniqueness
What sets Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a pyridazine moiety, and a piperazine ring. Its molecular formula is with a molecular weight of approximately 304.36 g/mol.
- Histamine H3 Receptor Antagonism : The compound has been identified as a potent antagonist of the histamine H3 receptor (H3R), which plays a crucial role in regulating neurotransmitter release in the central nervous system (CNS). Antagonism of this receptor is associated with increased wakefulness and cognitive enhancement .
- Anticancer Potential : Preliminary studies suggest that derivatives of pyridazine compounds exhibit anticancer activity by inducing apoptosis in various cancer cell lines. The structural features of cyclopropyl derivatives may enhance their interaction with target proteins involved in tumor growth .
Pharmacological Effects
- Cognition and Memory : In vivo studies have shown that the compound enhances short-term memory and cognitive function in animal models at low doses (0.03-0.3 mg/kg) by modulating H3R activity .
- Cytotoxicity : Research indicates that certain analogs demonstrate cytotoxic effects against hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
Case Studies
Research Findings
Recent literature emphasizes the significance of structural modifications in enhancing the biological activity and pharmacokinetic profiles of pyridazine derivatives. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing antiparasitic and anticancer activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. First, the pyridazine core is functionalized with the 3,4-dimethoxyphenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The piperazine ring is then introduced via alkylation or amide coupling. Finally, cyclopropanecarbonyl chloride is reacted with the secondary amine of the piperazine to form the methanone moiety. Flash chromatography (FC) is critical for purification, as demonstrated in analogous syntheses of cyclopropyl-piperazine derivatives .
Q. How is the structural integrity of the compound validated?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- 1H NMR : Assign peaks for aromatic protons (δ 6.4–7.2 ppm for dimethoxyphenyl and pyridazine), piperazine protons (δ 2.3–3.8 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm) .
- UPLC/MS : Verify molecular ion peaks (e.g., [M+H]+) and purity (>95%) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as done for cyclopropyl-thiazolidinone hybrids .
Q. What are the primary biological targets or mechanisms associated with this compound?
- Methodological Answer : Based on structural analogs, potential targets include:
- Kinases : The 3,4-dimethoxyphenyl and piperazine motifs are common in Syk inhibitors (e.g., BAY 61-3606), suggesting kinase inhibition activity. Evaluate using in vitro kinase assays .
- DNA intercalation : Cyclopropyl groups in thiazolidinone hybrids show DNA-binding activity; assess via fluorescence quenching or gel electrophoresis .
Advanced Research Questions
Q. How to design a kinase inhibition assay to evaluate selectivity across kinase families?
- Methodological Answer :
Kinase panel selection : Include Syk, JAK, and PI3K kinases due to structural similarities .
Assay conditions : Use ATP-concentration-matched radiometric or fluorescence-based assays.
Data analysis : Calculate IC50 values and compare selectivity profiles using heatmaps or radar plots. Contradictions in activity (e.g., Syk vs. PI3K inhibition) may arise from divergent binding modes, requiring crystallographic validation .
Q. How to resolve discrepancies in reported biological activities (e.g., kinase inhibition vs. DNA-binding)?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations, compound stability). For example, degradation products (e.g., via UPLC-MS ) may confound results.
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to isolate target contributions.
- Structural modeling : Perform molecular docking to assess dual-binding capabilities (e.g., kinase active site vs. DNA minor groove) .
Q. What computational approaches predict the compound’s binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use Syk kinase (PDB: 3FQR) or DNA models for binding mode prediction. Adjust protonation states of the piperazine ring for accurate docking .
- MD simulations : Simulate ligand-receptor interactions over 100+ ns to evaluate stability.
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions, critical for optimizing bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
